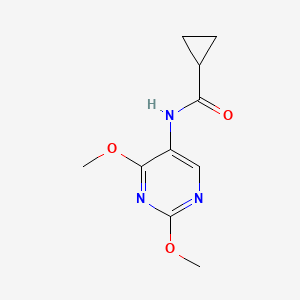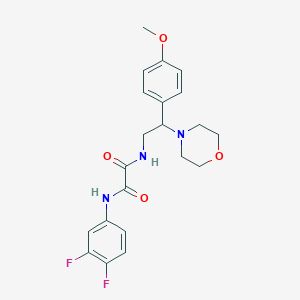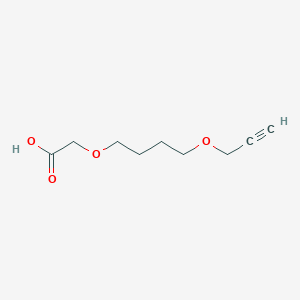
2-(4-Prop-2-ynoxybutoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Prop-2-ynoxybutoxy)acetic acid is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 2-(4-Prop-2-ynoxybutoxy)acetic acid is currently unknown. This compound is structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections . .
Mode of Action
The exact mode of action of this compound is not well-studied. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to act as a counterirritant and has antimicrobial properties . The prop-2-ynoxybutoxy group could potentially modify these properties or introduce new ones.
Biochemical Pathways
Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s possible that this compound could be involved in similar biochemical pathways.
Pharmacokinetics
Pharmacokinetics studies the onset, duration, and intensity of a drug’s effect . For a compound to be bioavailable, it must be absorbed into the bloodstream, distributed to the site of action, metabolized, and eventually excreted. The presence of the prop-2-ynoxybutoxy group could potentially influence these properties.
Result of Action
The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to have antimicrobial properties and is used to treat susceptible infections .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the acidity or alkalinity of the environment could affect the ionization state of the compound, which in turn could influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
. It’s plausible that it interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions could be complex and multifaceted, involving various biochemical pathways .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Chemical Reactions Analysis
2-(4-Prop-2-ynoxybutoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-Prop-2-ynoxybutoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
2-(4-Prop-2-ynoxybutoxy)acetic acid can be compared with other similar compounds, such as:
Acetic acid derivatives: These compounds share a similar acetic acid backbone but differ in their substituents, leading to variations in their chemical properties and applications.
Prop-2-ynoxy derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Properties
IUPAC Name |
2-(4-prop-2-ynoxybutoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLDIQWSUVPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
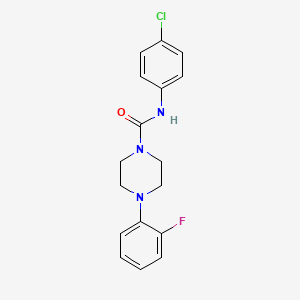
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3019251.png)
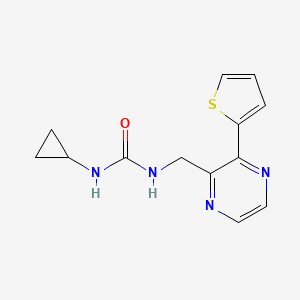
![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)
![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)
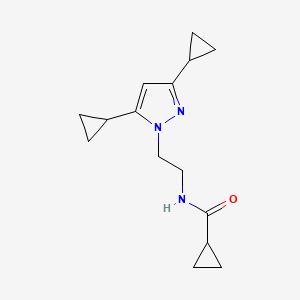
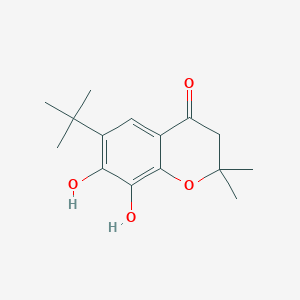


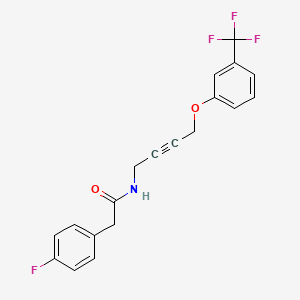
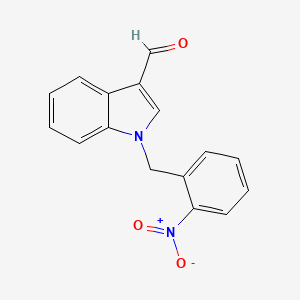
![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)
